![molecular formula C17H24N2O4 B1528052 2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid ethyl ester CAS No. 1357352-31-8](/img/structure/B1528052.png)
2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid ethyl ester
Overview
Description
2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid ethyl ester (BPNPE) is an ester of nitropropionic acid and a derivative of piperidine. It is a small molecule organic compound with a molecular weight of 286.3 g/mol. BPNPE has been studied extensively due to its potential applications in the fields of biochemistry and pharmacology.
Scientific Research Applications
- Studies explore the compound’s cytotoxic effects, inhibition of tumor growth, and interactions with cellular pathways involved in cancer progression .
- Researchers explore its potential in conditions like Alzheimer’s disease, Parkinson’s disease, and ischemic stroke .
- This compound’s antibacterial and antifungal activities are of interest for combating drug-resistant pathogens .
Anticancer Activity
Neuroprotective Effects
Analgesic and Anti-Inflammatory Properties
Antimicrobial Activity
Psychopharmacology and CNS Disorders
Chemical Synthesis and Methodology
properties
IUPAC Name |
ethyl 2-(1-benzylpiperidin-3-yl)-3-nitropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-23-17(20)16(13-19(21)22)15-9-6-10-18(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,15-16H,2,6,9-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSPOQYRPVORNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C[N+](=O)[O-])C1CCCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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